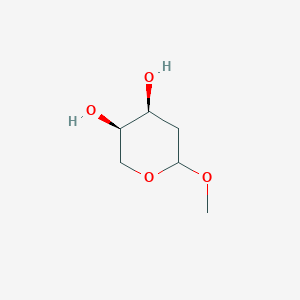

(3R,4S)-6-甲氧基四氢-2H-吡喃-3,4-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

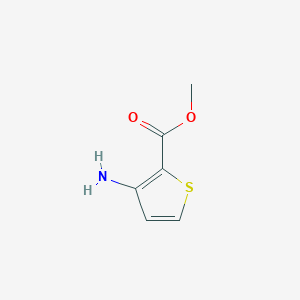

Compounds like “(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol” belong to a class of organic compounds known as tetrahydropyrans . These are compounds containing a pyran ring which bears an additional hydrogen atom .

Synthesis Analysis

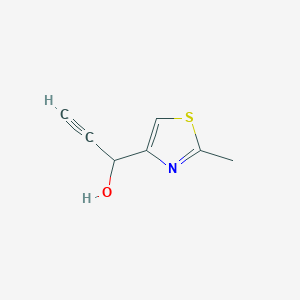

The synthesis of similar compounds often involves strategies such as asymmetric catalysis of Diels-Alder reactions and reductive coupling of alkynes . These methods have the advantages of high atom and step economy, and readily available substrates .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray diffraction analysis . The R/S system is used to unambiguously assign the handedness of molecules .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reactions such as Diels-Alder reactions . These reactions are powerful strategies for the rapid synthesis of highly substituted compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical methods . These include determining the compound’s density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties .科学研究应用

Pharmaceutical Research and Drug Development

Decitabine Impurity 4: is a key compound in the development of pharmaceuticals, particularly in the synthesis of Decitabine , an FDA-approved medication used to treat myelodysplastic syndromes .

Analytical Chemistry

In analytical chemistry, Decitabine Impurity 4 serves as a reference standard for quality control and method validation. It is used in RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) methods to quantify Decitabine in pharmaceutical preparations, ensuring the stability and consistency of the medication .

Chemical Synthesis

The compound is involved in the synthesis of complex molecules. It acts as a precursor or an intermediate in the synthesis of various chemical entities. The synthesis approaches often aim to avoid undesired isomers and optimize yields, which is critical in the production of high-purity compounds for research and therapeutic use.

Molecular Biology

In molecular biology, Decitabine Impurity 4 can be used to study DNA methylation patterns. Since Decitabine itself is a DNA methyltransferase inhibitor, its impurities, including this compound, may provide insights into the drug’s mechanism of action and its effects on gene expression .

Oncology Research

This compound is significant in oncology research due to its association with Decitabine. Research on Decitabine and its impurities can lead to a better understanding of their antineoplastic properties and the development of new cancer therapies .

作用机制

Target of Action

It’s worth noting that decitabine, the parent compound, primarily targets dna methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that can regulate gene expression .

Mode of Action

Decitabine, the parent compound, integrates into cellular dna and inhibits the action of dna methyltransferases, leading to global hypomethylation and corresponding alterations in gene expression .

Biochemical Pathways

Decitabine, the parent compound, is known to affect the dna methylation pathway . By inhibiting DNA methyltransferases, decitabine causes hypomethylation of DNA, which can lead to alterations in gene expression .

Pharmacokinetics

It’s known that decitabine, the parent compound, is rapidly cleared from plasma and primarily eliminated through deamination by cytidine deaminase .

Result of Action

Decitabine, the parent compound, is known to induce dna hypomethylation and corresponding alterations in gene expression . This can lead to changes in cellular function and behavior.

Action Environment

It’s known that the stability of decitabine, the parent compound, can be affected by factors such as ph and temperature . Prolonged exposure to water can also lead to a potential loss of potency and impurity formation due to hydrolysis .

安全和危害

未来方向

属性

IUPAC Name |

(3R,4S)-6-methoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLGOSOYSUHPCY-YRZWDFBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(CO1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@@H]([C@@H](CO1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。